molecular formula C27H23NO3S2 B381108 Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate CAS No. 315694-96-3

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate

Cat. No.: B381108
CAS No.: 315694-96-3
M. Wt: 473.6g/mol
InChI Key: ISZMWXSTZJJZCB-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Amidation: The acetamido group is incorporated through an amidation reaction, where an amine reacts with an acyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thiol reagents, alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide and ester derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylthio group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate: Lacks the phenylthio group, which may affect its biological activity.

    Ethyl 4-phenyl-2-(2-phenyl-2-(methylthio)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of a phenylthio group, which may alter its chemical reactivity and biological properties.

Uniqueness

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is unique due to the presence of the phenylthio group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-phenyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3S2/c1-2-31-27(30)23-22(19-12-6-3-7-13-19)18-32-26(23)28-25(29)24(20-14-8-4-9-15-20)33-21-16-10-5-11-17-21/h3-18,24H,2H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMWXSTZJJZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138451
Record name Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315694-96-3
Record name Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315694-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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